Quinoline-5-sulfonyl chloride
Overview
Description
Quinoline-5-sulfonyl chloride is an organic compound with the molecular formula C9H6ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
Target of Action
Quinoline-5-sulfonyl chloride is a derivative of quinoline, a heterocyclic compound that has been found to have significant biological activity . The primary targets of quinoline derivatives are often proteins or enzymes that play crucial roles in various biological processes.
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, disrupting protein-protein interactions, or modulating receptor signaling . The sulfonyl chloride group in this compound could potentially react with amines or alcohols in biological targets, forming sulfonamides or sulfonate esters, respectively .
Biochemical Pathways
Quinoline derivatives have been reported to affect various biochemical pathways, depending on their specific targets . For instance, some quinoline derivatives have been found to inhibit tumor growth by inducing cell cycle arrest, apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .
Pharmacokinetics
Quinoline derivatives are generally known for their favorable pharmacokinetic properties .
Result of Action
Given the biological activities of quinoline derivatives, it can be inferred that this compound may have potential therapeutic effects .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes and proteins . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Quinoline derivatives have been reported to have significant effects on various types of cells . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-5-sulfonyl chloride can be synthesized through several methods. One common method involves the diazotization of 5-aminoquinoline followed by a reaction with sulfur dioxide and chlorine in an acetic acid solvent . This method is efficient and yields the desired product in high purity.
Industrial Production Methods: For industrial production, the process is scaled up using similar reaction conditions. The raw materials, such as 5-aminoquinoline, sodium nitrite, and concentrated hydrochloric acid, are readily available and cost-effective. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Quinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Acetic acid, tetrahydrofuran
Major Products:
Sulfonamides: Formed from reactions with amines
Sulfonate Esters: Formed from reactions with alcohols
Coupled Products: Formed from Suzuki-Miyaura coupling reactions
Scientific Research Applications
Quinoline-5-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Quinoline-8-sulfonyl chloride
- Quinoline-5-sulfonamide
- Quinoline-5-sulfonic acid
Comparison: Quinoline-5-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Compared to quinoline-8-sulfonyl chloride, it offers different regioselectivity, which can be advantageous in certain synthetic applications . Quinoline-5-sulfonamide and quinoline-5-sulfonic acid, on the other hand, are less reactive but still valuable intermediates in chemical synthesis .
Properties
IUPAC Name |
quinoline-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBMUOLGIDEIJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588494 | |
Record name | Quinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-84-2 | |
Record name | 5-Quinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102878-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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